allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazole derivatives, and various acylating agents. The reaction conditions may involve:
Condensation Reactions: Combining indole derivatives with thiazole derivatives under acidic or basic conditions.
Acylation: Introducing the acetyl group using acylating agents like acetic anhydride or acetyl chloride.
Cyclization: Forming the thiazolopyrimidine ring through cyclization reactions, often under high temperature and pressure.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and pH.
Continuous Flow Synthesis: Using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Diagnostics: It can be used in the development of diagnostic agents for various diseases.
Industry
Agriculture: The compound may be used in the development of agrochemicals.
Pharmaceuticals: It can be a key intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores.
Indole Derivatives: Compounds containing indole moieties.
Acylated Heterocycles: Compounds with acyl groups attached to heterocyclic structures.
Uniqueness
Allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C27H21N3O5S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H21N3O5S/c1-4-14-35-26(34)20-15(2)28-27-30(22(20)17-10-6-5-7-11-17)25(33)23(36-27)21-18-12-8-9-13-19(18)29(16(3)31)24(21)32/h4-13,22H,1,14H2,2-3H3/b23-21- |
InChI Key |
ULBUYIIWZFEBBU-LNVKXUELSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=N1)C5=CC=CC=C5)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=N1)C5=CC=CC=C5)C(=O)OCC=C |
Origin of Product |
United States |
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